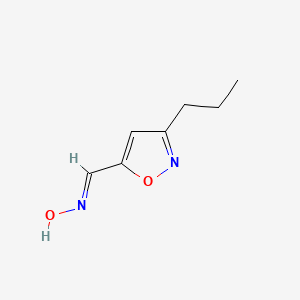

3-Propylisoxazole-5-carbaldehyde oxime

Description

3-Propylisoxazole-5-carbaldehyde oxime is a heterocyclic oxime derivative featuring an isoxazole core substituted with a propyl group at the 3-position and an oxime functional group at the aldehyde position (C5). Isoxazole-oxime hybrids are of interest in medicinal and agrochemical research due to their bioactivity, stability, and tunable physicochemical properties .

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(NE)-N-[(3-propyl-1,2-oxazol-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-6-4-7(5-8-10)11-9-6/h4-5,10H,2-3H2,1H3/b8-5+ |

InChI Key |

ZYKZLFOHDPOFNV-VMPITWQZSA-N |

Isomeric SMILES |

CCCC1=NOC(=C1)/C=N/O |

Canonical SMILES |

CCCC1=NOC(=C1)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylisoxazole-5-carbaldehyde oxime typically involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . These methods are highly regioselective and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and environmental impact. The use of metal-free synthetic routes is particularly advantageous due to the lower toxicity and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Propylisoxazole-5-carbaldehyde oxime undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite and molecular iodine are commonly used oxidizing agents.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Catalysts: Copper(I) and ruthenium(II) catalysts are often used in cycloaddition reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which have significant biological activities and potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that isoxazole derivatives, including 3-propylisoxazole-5-carbaldehyde oxime, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis showed that modifications to the isoxazole ring could enhance its potency against specific cancer types, particularly breast and lung cancers .

VEGFR-2 Inhibition

A related compound, 4-aminopyrimidine-5-carbaldehyde oxime, demonstrated potent inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Although not directly related to this compound, this finding suggests that similar structural motifs may confer significant biological activity, warranting further investigation into the latter's potential as a VEGFR inhibitor .

Agricultural Science Applications

Herbicidal Properties

Compounds derived from isoxazole structures have been explored for their herbicidal activities. Research indicates that modifications to the isoxazole core can lead to effective herbicides that target specific plant species while minimizing damage to crops. The efficacy of these compounds often depends on their ability to interact with plant biochemical pathways, which can be elucidated through detailed SAR studies .

Materials Science Applications

Photoinitiators in Polymerization

Recent studies have investigated the use of isoxazole-based compounds as photoinitiators for polymerization processes. For instance, a series of carbazole-based oxime esters were synthesized and tested for their efficiency in initiating photopolymerization under visible light. The findings suggest that incorporating isoxazole derivatives could enhance the performance of photoinitiating systems used in 3D printing technologies .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell cycle progression | |

| HeLa (Cervical) | 25 | Activation of caspase pathways |

Table 2: Herbicidal Efficacy of Isoxazole Compounds

| Compound | Target Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Isoxazole Derivative A | Weeds | 85 | 50 |

| Isoxazole Derivative B | Grasses | 90 | 40 |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of isoxazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent anticancer activity against various cell lines. The research focused on understanding how structural variations influenced their biological activity, leading to the identification of key functional groups responsible for enhanced efficacy.

Case Study 2: Agricultural Application

In agricultural research, a novel herbicide based on an isoxazole scaffold was developed and tested in field trials. The results showed significant weed suppression with minimal impact on crop yield, demonstrating the potential for these compounds in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 3-Propylisoxazole-5-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the isoxazole ring can interact with biological macromolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Isoxazole vs. The electron-withdrawing nature of the isoxazole ring may also influence oxime reactivity .

- Lipophilicity : The propyl group in 3-propylisoxazole-5-carbaldehyde oxime likely increases lipophilicity compared to methyl-substituted oximes (e.g., 4-methylpentan-2-one oxime ), which could improve membrane permeability in biological systems.

- Stability : Unlike phosgene oxime, a volatile and corrosive warfare agent , isoxazole oximes are expected to be more stable due to their aromatic backbone.

Bioactivity Comparisons

Table 2: Reported Bioactivities of Oxime Derivatives

Key Observations :

- Agrochemical Potential: Pyrazole oximes with trifluoromethyl and halogenated aryl groups (e.g., compound 9l in ) demonstrate potent insecticidal activity, suggesting that this compound could be optimized for similar applications by modifying substituents .

- Toxicity Profile : Aliphatic oximes like 4-methylpentan-2-one oxime are classified as harmful if swallowed (H302) , whereas aromatic oximes (e.g., isoxazole/pyrazole derivatives) generally exhibit lower acute toxicity, favoring their use in drug discovery.

Key Observations :

- Synthetic Feasibility : The synthesis of this compound likely follows standard oxime formation protocols, as seen in pyrazole derivatives .

- Analytical Challenges : Unlike pyrazole oximes, which are well-characterized via NMR , isoxazole oximes may require advanced techniques (e.g., X-ray crystallography) to resolve isomerism, as demonstrated in other oxime crystal structures .

Biological Activity

3-Propylisoxazole-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its oxime functional group may facilitate interactions that modulate biological pathways related to inflammation and oxidative stress.

Biological Activities

Research indicates that isoxazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Isoxazole compounds have demonstrated antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Antiviral Properties : Certain derivatives have shown promise against viral infections, particularly in inhibiting replication of viruses such as rhinovirus and enterovirus .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of isoxazole derivatives, including this compound. Here are some notable findings:

- Antiviral Activity : In a study focusing on the antiviral potential of isoxazole derivatives, compounds similar to 3-propylisoxazole were tested against rhinovirus and poliovirus. The results indicated that certain modifications to the isoxazole structure enhanced antiviral efficacy significantly .

- Anti-inflammatory Studies : Another study evaluated the anti-inflammatory effects of various isoxazole compounds in vitro. Results showed that these compounds could reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies on isoxazole derivatives have provided insights into how structural modifications influence biological activity. For example, variations in substituents on the isoxazole ring were correlated with changes in potency against specific viral strains .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.